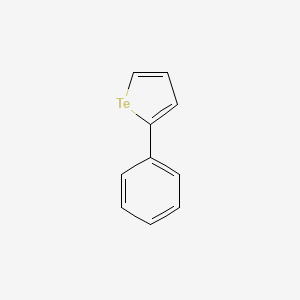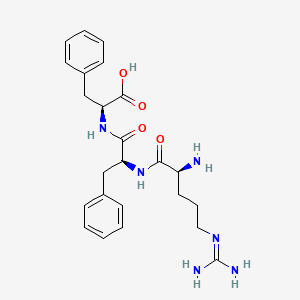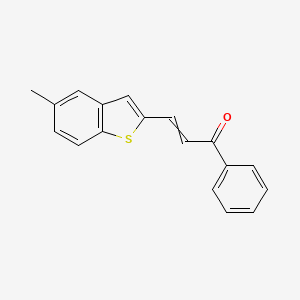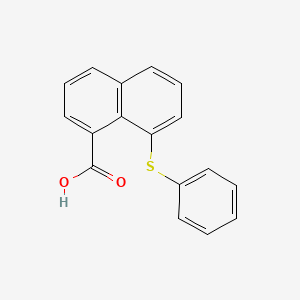
Dipropyl ethylarsonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl ethylarsonate is an organoarsenic compound characterized by the presence of ethyl and propyl groups attached to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipropyl ethylarsonate can be synthesized through the reaction of ethylarsenic dichloride with propylmagnesium bromide in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound involves the large-scale application of the aforementioned synthetic route. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropyl ethylarsonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its elemental arsenic form.
Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and catalysts such as palladium on carbon are employed.
Major Products
Oxidation: Arsenic oxides and corresponding alcohols.
Reduction: Elemental arsenic and hydrocarbons.
Substitution: New organoarsenic compounds with different alkyl or aryl groups.
Applications De Recherche Scientifique
Dipropyl ethylarsonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism by which dipropyl ethylarsonate exerts its effects involves the interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated through the formation of covalent bonds between the arsenic atom and sulfur atoms in the thiol groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipropyl disulfide: Similar in structure but contains sulfur instead of arsenic.
Diethyl ethylarsonate: Contains ethyl groups instead of propyl groups.
Tripropylarsine: Contains three propyl groups attached to arsenic.
Uniqueness
Dipropyl ethylarsonate is unique due to the combination of ethyl and propyl groups attached to the arsenic atom, which imparts distinct chemical properties and reactivity compared to other organoarsenic compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
59260-96-7 |
|---|---|
Formule moléculaire |
C8H19AsO3 |
Poids moléculaire |
238.16 g/mol |
Nom IUPAC |
1-[ethyl(propoxy)arsoryl]oxypropane |
InChI |
InChI=1S/C8H19AsO3/c1-4-7-11-9(10,6-3)12-8-5-2/h4-8H2,1-3H3 |
Clé InChI |
FRBNETKYHWCBEX-UHFFFAOYSA-N |
SMILES canonique |
CCCO[As](=O)(CC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
stannane](/img/structure/B14607483.png)



![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)





![4,6-Diphenyl-1H,3H-thieno[3,4-c]furan](/img/structure/B14607538.png)
